5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol
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Overview
Description
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a mercapto group (-SH) and a methoxypropyl group (-OCH2CH2CH3) attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-5-hydrazino-4H-1,2,4-triazole-3-thiol with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol can undergo various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form a disulfide bond (-S-S-).
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets and pathways. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the triazole ring can interact with various enzymes and receptors, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
5-Mercapto-1,2,4-triazole: Similar to 5-Mercapto-4-(3-methoxypropyl)-4H-1,2,4-triazol-3-ol but lacks the methoxypropyl group.
4-Methoxy-1,2,4-triazole: Contains a methoxy group attached to the triazole ring but lacks the mercapto group.
Uniqueness
The presence of both the mercapto group and the methoxypropyl group in this compound makes it unique compared to other triazole derivatives. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3-methoxypropyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-11-4-2-3-9-5(10)7-8-6(9)12/h2-4H2,1H3,(H,7,10)(H,8,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDPANLOTXANNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)NNC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000428 |
Source
|
Record name | 4-(3-Methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901000428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793678-87-2 |
Source
|
Record name | 4-(3-Methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901000428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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